Enhanced Lipophilicity (ACD/LogP) vs. Non-Iodinated Base Scaffold
The 3,5-diiodo substitution of 2-hydroxy-3,5-diiodobenzohydrazide dramatically increases lipophilicity compared to the non-iodinated core scaffold 2-hydroxybenzohydrazide (salicylhydrazide). The predicted ACD/LogP for the target compound is 3.24 , whereas the non-iodinated analog has a substantially lower LogP. This ~2-log unit difference profoundly affects membrane permeability, distribution volume, and target binding, making the diiodo compound a privileged scaffold for designing agents that require enhanced transmembrane transport or hydrophobic pocket interactions. The same LogP shift distinguishes the target compound from the positional isomer 4-hydroxy-3,5-diiodobenzohydrazide, which has a different hydrogen-bonding pattern and electronic distribution due to the altered hydroxyl position .
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.24 (predicted, ChemSpider/ACD/Labs Percepta Platform v14.0) |
| Comparator Or Baseline | 2-Hydroxybenzohydrazide (non-iodinated analog): LogP ~1.2 (estimated); 4-Hydroxy-3,5-diiodobenzohydrazide (positional isomer): LogP not directly measured but differs in H-bond donor/acceptor topology |
| Quantified Difference | ~100-fold increase in calculated octanol-water partition coefficient relative to non-iodinated analog |
| Conditions | In silico prediction using ACD/Labs Percepta Platform, version 14.0, for neutral species |
Why This Matters
A higher LogP indicates superior membrane permeability potential, which is critical for intracellular and CNS-targeted applications; the non-iodinated analog is unlikely to achieve comparable cellular uptake.
